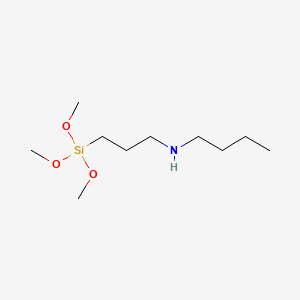

N-(3-(Trimetoxisilil)propil)butilamina

Descripción general

Descripción

N-(3-(Trimethoxysilyl)propyl)butylamine is a useful research compound. Its molecular formula is C10H25NO3Si and its molecular weight is 235.4 g/mol. The purity is usually 95%.

The exact mass of the compound N-(3-(Trimethoxysilyl)propyl)butylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-(Trimethoxysilyl)propyl)butylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(Trimethoxysilyl)propyl)butylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Funcionalización de Nanotubos de Carbono

N-(3-(Trimetoxisilil)propil)butilamina se ha utilizado en la funcionalización de nanotubos de carbono de pared simple . Este proceso mejora las propiedades de los nanotubos, haciéndolos más adecuados para diversas aplicaciones en nanotecnología .

Refuerzo de Compuestos de Caucho Natural

Este compuesto se ha utilizado para modificar partículas de sílice en compuestos de caucho natural . La modificación da como resultado efectos de antidegradación y refuerzo, lo que mejora la durabilidad y la resistencia de los compuestos de caucho .

Recubrimiento de Nitrocelulosa para Microarreglos de ADN

This compound se ha utilizado en la modificación de una película de nitrocelulosa con un tercopolímero para el recubrimiento de microarreglos de ADN colorimétricos . Esta modificación introduce funcionalidades de éster activo que promueven la unión covalente .

Mejora del Rendimiento Adhesivo

El compuesto se ha utilizado para evaluar el rendimiento adhesivo de los agentes de acoplamiento de silano en la adhesión del cemento de resina compuesto al titanio recubierto de sílice . Esta aplicación es particularmente relevante en materiales dentales .

Superación de las Limitaciones de Transporte de Masa en Microarreglos de Proteínas

En combinación con sustratos de silicio que mejoran la fluorescencia, this compound se ha utilizado para superar las limitaciones de transporte de masa y lograr límites de detección femtomolares en microarreglos de proteínas de silicio .

Enriquecimiento de Fosfopéptidos

Las nanopartículas de TiO₂ funcionalizadas con this compound se han utilizado para el enriquecimiento altamente selectivo de fosfopéptidos . Esta aplicación es significativa para la proteómica fosfórica en profundidad .

Estas son solo algunas de las muchas aplicaciones potenciales de this compound en la investigación científica. Las propiedades únicas del compuesto lo convierten en una herramienta valiosa en diversos campos de estudio .

Mecanismo De Acción

Target of Action

N-(3-(Trimethoxysilyl)propyl)butylamine is a silane coupling agent . It is primarily used to modify the surface characteristics of materials . The primary targets of this compound are therefore the surfaces of materials that it is applied to, such as silica gel .

Mode of Action

The compound interacts with its targets by forming a hydrophobic polysiloxane barrier coating . This interaction changes the surface properties of the material, making it more hydrophobic . It also enhances the wettability, dispersion of nanomaterials, and selective absorption .

Biochemical Pathways

It is known that the compound can react with fluorinated carbon nanotubes (f-cnt) to form aminoalkylalkoxysilane functionalized carbon nanotubes .

Result of Action

The primary result of the action of N-(3-(Trimethoxysilyl)propyl)butylamine is the modification of surface properties. It creates a hydrophobic barrier on the surface of materials, enhancing their resistance to corrosion . It also improves the wettability and dispersion of nanomaterials, and promotes selective absorption .

Action Environment

The efficacy and stability of N-(3-(Trimethoxysilyl)propyl)butylamine can be influenced by environmental factors. For instance, it reacts slowly with moisture or water . Therefore, it should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

N-(3-(Trimethoxysilyl)propyl)butylamine plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It acts as a coupling agent, facilitating the bonding between organic and inorganic materials. This compound interacts with enzymes, proteins, and other biomolecules through its trimethoxysilyl group, which can form covalent bonds with hydroxyl groups on the surface of biomolecules . These interactions enhance the stability and functionality of the biomolecules, making N-(3-(Trimethoxysilyl)propyl)butylamine a valuable tool in biochemical applications.

Cellular Effects

N-(3-(Trimethoxysilyl)propyl)butylamine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate cell function by altering the activity of key enzymes and proteins . For example, it can inhibit or activate specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects make N-(3-(Trimethoxysilyl)propyl)butylamine a valuable tool for studying cellular processes and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of N-(3-(Trimethoxysilyl)propyl)butylamine involves its ability to form covalent bonds with biomolecules. The trimethoxysilyl group reacts with hydroxyl groups on the surface of enzymes, proteins, and other biomolecules, leading to the formation of stable covalent bonds . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, N-(3-(Trimethoxysilyl)propyl)butylamine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-(Trimethoxysilyl)propyl)butylamine can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . It can undergo hydrolysis in the presence of moisture, leading to the formation of silanol groups. This degradation process can affect the compound’s ability to interact with biomolecules and influence cellular function. Long-term studies have shown that N-(3-(Trimethoxysilyl)propyl)butylamine can have lasting effects on cellular processes, making it a valuable tool for studying the temporal dynamics of biochemical reactions.

Dosage Effects in Animal Models

The effects of N-(3-(Trimethoxysilyl)propyl)butylamine vary with different dosages in animal models. At low doses, the compound can enhance cellular function by stabilizing biomolecules and modulating enzyme activity . At high doses, it can exhibit toxic effects, leading to cellular damage and adverse physiological responses. Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is essential when using N-(3-(Trimethoxysilyl)propyl)butylamine in animal studies.

Metabolic Pathways

N-(3-(Trimethoxysilyl)propyl)butylamine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modulate metabolic flux by influencing the activity of key enzymes involved in metabolic processes . For example, it can enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways. These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, N-(3-(Trimethoxysilyl)propyl)butylamine is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form covalent bonds with biomolecules allows it to be selectively transported to specific cellular compartments. This targeted distribution enhances the compound’s effectiveness in modulating cellular processes and biochemical reactions.

Subcellular Localization

N-(3-(Trimethoxysilyl)propyl)butylamine exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, mitochondria, or other organelles, where it can modulate the activity of key enzymes and proteins. This subcellular localization is essential for the compound’s ability to influence cellular processes and biochemical reactions.

Propiedades

IUPAC Name |

N-(3-trimethoxysilylpropyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO3Si/c1-5-6-8-11-9-7-10-15(12-2,13-3)14-4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOASYLMDUQBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

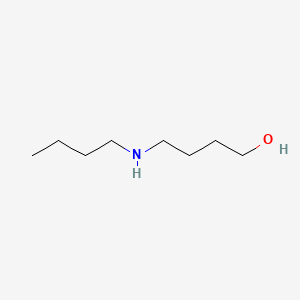

CCCCNCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067590 | |

| Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

31024-56-3 | |

| Record name | N-[3-(Trimethoxysilyl)propyl]-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31024-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, N-(3-(trimethoxysilyl)propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, N-[3-(trimethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(trimethoxysilyl)propyl]butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

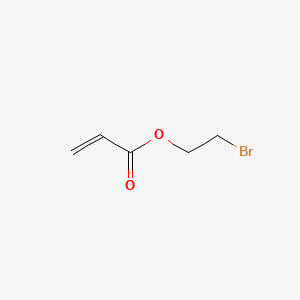

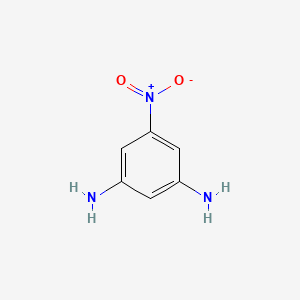

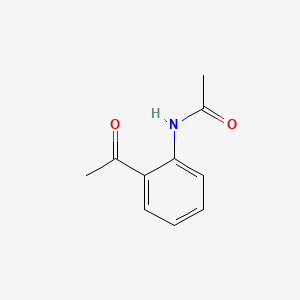

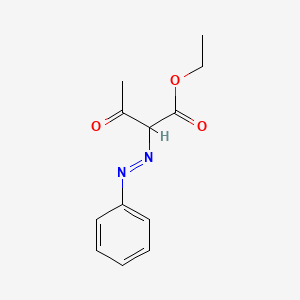

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one](/img/structure/B1265550.png)

![2-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1265567.png)